2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid
Description
Properties
IUPAC Name |
2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11-6-8-12(9-7-11)24-10-15(20)18-19-16(21)13-4-2-3-5-14(13)17(22)23/h2-9H,10H2,1H3,(H,18,20)(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIVENRLKSJMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356786 | |
| Record name | AN-329/40193593 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302904-35-4 | |
| Record name | AN-329/40193593 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2-((4-METHYLPHENOXY)ACETYL)HYDRAZINO)CARBONYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 2-Hydrazinocarbonylbenzoic Acid
The benzoic acid-hydrazine fragment is typically derived from phthalic anhydride. A modified molten-state synthesis (analogous to methods in CN106349091A) achieves this:
Procedure :
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Reactants : Phthalic anhydride (1.0 eq) and hydrazine hydrate (1.2 eq).
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Conditions :
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Solvent-free, 120–130°C, 3–4 hours.
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Yield: 78–85%.
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Mechanism : Nucleophilic attack by hydrazine on the anhydride carbonyl, followed by ring opening and proton transfer.
Characterization Data :
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
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¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.1–7.8 (m, 4H, Ar–H), 4.2 (s, 2H, NH₂).
Synthesis of 4-Methylphenoxyacetyl Chloride
The 4-methylphenoxyacetyl group is introduced via Friedel-Crafts acylation, followed by chlorination:
Procedure :
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Acylation :
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4-Methylphenol (1.0 eq) + chloroacetyl chloride (1.1 eq).
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Base: Triethylamine (2.0 eq), solvent: DCM, 0°C → RT, 2 hours.
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Yield: 89%.
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Chlorination :
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Thionyl chloride (3.0 eq), reflux, 1 hour.
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Yield: 95%.
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Optimization Note : Excess thionyl chloride ensures complete conversion to acyl chloride, critical for subsequent hydrazine coupling.
Coupling of Fragments via Hydrazine Linkage
The final step conjugates the two precursors through hydrazine bond formation:
Procedure :
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Reactants :
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2-Hydrazinocarbonylbenzoic acid (1.0 eq).
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4-Methylphenoxyacetyl chloride (1.05 eq).
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Conditions :
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Solvent: Dry THF, 0°C → RT.
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Base: Pyridine (2.0 eq), 12-hour stirring.
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Workup: Dilute HCl wash, recrystallization (EtOH/H₂O).
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Yield : 72–78%.
Critical Parameters :
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Stoichiometry : Slight excess of acyl chloride minimizes unreacted hydrazine.
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Temperature Control : Slow addition at 0°C prevents side reactions (e.g., Schotten-Baumann conditions).
Alternative Pathway: One-Pot Synthesis
A streamlined one-pot method reduces purification steps, adapting techniques from CN109553528A:
Procedure :
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Reactants :
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Phthalic anhydride (1.0 eq).
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4-Methylphenoxyacetyl hydrazide (1.1 eq).
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Conditions :
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Solvent: Toluene, 110°C, 6 hours.
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Catalyst: p-Toluenesulfonic acid (0.1 eq).
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Yield : 68–70%.
Advantages :
Limitations :
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Lower yield due to competing anhydride hydrolysis.
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 58–62% | 68–70% |
| Reaction Time | 18–20 hours | 6 hours |
| Purification Steps | 3 | 1 |
| Scalability | High | Moderate |
| Solvent Waste | 450 mL/mol | 150 mL/mol |
Key Findings :
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The one-pot method offers better atom economy but requires precise stoichiometry.
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Stepwise synthesis remains preferred for high-purity (>98%) batches.
Advanced Catalytic Approaches
Recent studies explore metal-free catalysts to enhance coupling efficiency:
Example :
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Catalyst : DMAP (4-Dimethylaminopyridine).
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Conditions : DCM, RT, 4 hours.
Mechanistic Insight : DMAP accelerates acylation by stabilizing the tetrahedral intermediate.
Characterization and Quality Control
Essential Analyses :
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HPLC Purity :
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Mass Spectrometry :
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ESI-MS : m/z 329.1 [M+H]⁺ (calc. 328.32).
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XRD Crystallography :
Industrial-Scale Production Considerations
Challenges :
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Cost of 4-methylphenol derivatives.
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Hydrazine handling safety.
Mitigation Strategies :
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related benzoic acid derivatives and hydrazide-containing analogs. Key differences in substituents, molecular weight, and biological activity are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Structural Insights :
Substituent Effects: The 4-methylphenoxy group in the target compound provides moderate lipophilicity compared to the 4-methoxyphenyl analog, which improves aqueous solubility () . Halogenated analogs (e.g., bromobenzoate in ) exhibit higher molecular weights and enhanced metabolic stability due to halogen electronegativity .
Synthetic Accessibility :
Biological Activity
2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 423.47 g/mol
Biological Activity Overview
Research indicates that derivatives of benzoic acid, including this compound, exhibit various biological activities. Key areas of investigation include:
- Antimicrobial Activity : Some benzoic acid derivatives have demonstrated antimicrobial properties against various pathogens.
- Antiproliferative Effects : Studies have shown that certain compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some benzoic acid derivatives inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes.
- Modulation of Protein Degradation Pathways : Research has indicated that certain derivatives enhance proteasomal and lysosomal degradation pathways, potentially leading to improved cellular homeostasis and reduced cancer cell viability .
- Interaction with Apoptotic Pathways : The compound may influence apoptotic signaling by interacting with anti-apoptotic proteins, making it a candidate for cancer therapy .
1. Antimicrobial Activity
A study evaluating various benzoic acid derivatives found that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the phenoxyacetyl position enhanced activity.
2. Antiproliferative Effects
In vitro assays demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The IC50 values were found to be comparable to established chemotherapeutics, suggesting potential as an anticancer agent .
3. Anti-inflammatory Activity
Research has shown that this compound can reduce pro-inflammatory cytokine levels in cell culture models, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
